5-(2-Phenyl-4-quinolyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(2-Phenyl-4-quinolyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a quinoline ring fused with an oxadiazole ring, which is further substituted with a phenyl group and a thiol group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenyl-4-quinolyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of N-(2-phenyl-4-quinolinecarbonyl)-N-aroylhydrazines. This reaction is catalyzed by phosphorus oxychloride (POCl3) and proceeds under reflux conditions . The reaction yields the desired oxadiazole derivative with moderate to good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenyl-4-quinolyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Cyclization: Catalysts such as phosphorus oxychloride (POCl3) are used to facilitate cyclization reactions.
Major Products Formed
Oxidation: Disulfides
Substitution: Halogenated derivatives
Cyclization: Complex heterocyclic compounds
Scientific Research Applications
5-(2-Phenyl-4-quinolyl)-1,3,4-oxadiazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits biological activities such as antileukemia and plant growth regulation.
Industry: Used in the synthesis of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Phenyl-4-quinolyl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, thereby inhibiting their activity. The quinoline and oxadiazole rings can interact with DNA and other biomolecules, leading to potential anticancer and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Aryl-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazoles
- 2-Chloro-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole
- 2-Methylsulphonyl-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole
Uniqueness
5-(2-Phenyl-4-quinolyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the thiol group or have different substituents.
Properties
Molecular Formula |
C17H11N3OS |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
5-(2-phenylquinolin-4-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C17H11N3OS/c22-17-20-19-16(21-17)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,(H,20,22) |
InChI Key |
XXZGUFRYZYAGSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)O4 |
Origin of Product |
United States |
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